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Compound of Interest

Compound Name: 2,4-Dichloro-5-nitrophenol

Cat. No.: B104017 Get Quote

In-Depth Technical Guide: 2,4-Dichloro-5-
nitrophenol
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-nitrophenol, a key

chemical intermediate in the synthesis of pharmacologically active compounds. This document

details its chemical identity, physicochemical properties, and a robust synthesis protocol.

Furthermore, it explores its critical role as a precursor in the development of Dipeptidyl

Peptidase IV (DPP4) and Heat Shock Protein 90 (Hsp90) inhibitors, providing insights into the

mechanism of action of these important therapeutic targets. This guide is intended to be a

valuable resource for researchers and professionals engaged in medicinal chemistry and drug

discovery.

Chemical Identity and Synonyms
The primary identifier for this compound is its IUPAC name. A variety of synonyms are also

used in literature and commercial listings.
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Identifier Value

IUPAC Name 2,4-dichloro-5-nitrophenol[1]

CAS Number 39489-77-5[2][3][4][5]

Molecular Formula C₆H₃Cl₂NO₃[4][5]

Molecular Weight 208.00 g/mol [6][7]

Synonyms 2,4-dichloro-5-nitrobenzenol[8]

Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Dichloro-5-nitrophenol is provided

below. These properties are essential for its handling, reaction optimization, and formulation.

Property Value Source

Physical State Yellow solid [8]

Melting Point 96-98 °C ChemBK

Boiling Point 311.2 ± 42.0 °C (Predicted) ChemBK

Density 1.682 ± 0.06 g/cm³ (Predicted) ChemBK

pKa 6.09 ± 0.24 (Predicted) [8]

Solubility

Insoluble in water; Soluble in

benzene, toluene, ethanol, and

chloroform.[8]

ChemBK

Vapor Pressure 0.000312 mmHg at 25°C ChemBK

Spectroscopic Data
While specific experimental spectra for 2,4-Dichloro-5-nitrophenol are not readily available in

public databases, the following represents predicted data and typical spectral features for

structurally similar compounds.
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¹H NMR: Aromatic protons would be expected in the range of 7.0-8.5 ppm. The hydroxyl

proton signal would likely be a broad singlet, with its chemical shift dependent on

concentration and solvent.

¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. The carbon bearing the

hydroxyl group would be shifted downfield, as would the carbons attached to the electron-

withdrawing nitro and chloro groups.

Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch (around

3200-3600 cm⁻¹), C=C stretching in the aromatic region (around 1450-1600 cm⁻¹), C-O

stretching (around 1200-1300 cm⁻¹), and strong asymmetric and symmetric N-O stretching

for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). C-Cl

stretching would be observed in the fingerprint region (typically below 800 cm⁻¹).

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+)

corresponding to the molecular weight. The isotopic pattern of the two chlorine atoms would

result in characteristic M, M+2, and M+4 peaks with a ratio of approximately 9:6:1.

Experimental Protocols
Synthesis of 2,4-Dichloro-5-nitrophenol
A common and effective method for the synthesis of 2,4-Dichloro-5-nitrophenol is through the

nitration of 2,4-Dichlorophenol.[5]

Materials:

2,4-Dichlorophenol

Concentrated Sulfuric Acid

Mixed Acid (a mixture of concentrated nitric acid and sulfuric acid)

Chloroform

Water

Procedure:
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In a suitable reaction vessel, charge 2,4-Dichlorophenol.

Slowly add concentrated sulfuric acid while stirring.

Heat the mixture to 80°C and maintain for 2 hours to facilitate sulfonation.

After completion, dissolve the reaction mixture in chloroform.

Cool the solution to 0°C using a cooling bath.

Slowly add the mixed acid dropwise, ensuring the temperature does not exceed 20°C.

After the nitration is complete, lower the temperature to 10°C.

Add water and allow the layers to separate. Remove the lower aqueous waste layer.

Wash the organic layer with water.

Transfer the nitrated material to a hydrolysis vessel with water and heat to 100-105°C to

remove the chloroform via steam distillation.

Maintain the temperature at 100-105°C for 5 hours to complete the hydrolysis.

Cool the reaction mixture, and collect the product by suction filtration.

Wash the product with water and dry to obtain 2,4-Dichloro-5-nitrophenol.

This process typically yields a product with a purity of over 99%.[5]

Applications in Drug Development
2,4-Dichloro-5-nitrophenol serves as a crucial intermediate in the synthesis of inhibitors for

two important drug targets: Dipeptidyl Peptidase IV (DPP4) and Heat Shock Protein 90

(Hsp90).[3]

Dipeptidyl Peptidase IV (DPP4) Inhibitors
DPP4 is a serine protease that plays a significant role in glucose metabolism by inactivating

incretin hormones such as GLP-1 and GIP. Inhibitors of DPP4 prolong the action of these
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hormones, leading to increased insulin secretion and reduced glucagon levels, making them a

valuable treatment for type 2 diabetes.
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Caption: DPP4 Inhibition Pathway for Glycemic Control.

Experimental Workflow for Inhibitor Synthesis

While a specific protocol starting from 2,4-Dichloro-5-nitrophenol is proprietary, a general

workflow for the synthesis of (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines, a class

of potent DPP4 inhibitors, is outlined below. 2,4-Dichloro-5-nitrophenol would typically be

used to introduce the substituted phenoxy moiety.
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2,4-Dichloro-5-nitrophenol
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Caption: General Synthesis Workflow for DPP4 Inhibitors.
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Heat Shock Protein 90 (Hsp90) Inhibitors
Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client

proteins, many of which are oncoproteins that are essential for cancer cell growth and survival.

Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple

oncogenic signaling pathways simultaneously.
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Caption: Mechanism of Hsp90 Inhibition in Cancer Cells.
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Experimental Workflow for Inhibitor Synthesis

The synthesis of cyanopyrrolo[2,3-d]pyrimidine derivatives as Hsp90 inhibitors often involves a

multi-step process where 2,4-Dichloro-5-nitrophenol can be utilized to introduce a substituted

phenoxy group, which is a common feature in many Hsp90 inhibitors.
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Caption: General Synthesis Workflow for Hsp90 Inhibitors.
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Safety Information
2,4-Dichloro-5-nitrophenol is a hazardous substance and should be handled with appropriate

safety precautions in a well-ventilated laboratory fume hood.

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315

(Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335

(May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing), P311 (Call a POISON CENTER

or doctor/physician).[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion
2,4-Dichloro-5-nitrophenol is a valuable and versatile building block in medicinal chemistry,

particularly for the synthesis of targeted therapies such as DPP4 and Hsp90 inhibitors. A

thorough understanding of its properties, synthesis, and reactivity is crucial for its effective

utilization in drug discovery and development programs. This technical guide provides a

foundational resource for researchers and scientists working with this important chemical

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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